2-(4-Tert-butylphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide 2-(4-Tert-butylphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 905756-11-8
VCID: VC0357485
InChI: InChI=1S/C16H21N3O4S2/c1-10(23-12-8-6-11(7-9-12)16(2,3)4)13(20)17-14-18-19-15(24-14)25(5,21)22/h6-10H,1-5H3,(H,17,18,20)
SMILES: CC(C(=O)NC1=NN=C(S1)S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C
Molecular Formula: C16H21N3O4S2
Molecular Weight: 383.5g/mol

2-(4-Tert-butylphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide

CAS No.: 905756-11-8

Main Products

VCID: VC0357485

Molecular Formula: C16H21N3O4S2

Molecular Weight: 383.5g/mol

2-(4-Tert-butylphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide - 905756-11-8

CAS No. 905756-11-8
Product Name 2-(4-Tert-butylphenoxy)-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
Molecular Formula C16H21N3O4S2
Molecular Weight 383.5g/mol
IUPAC Name 2-(4-tert-butylphenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide
Standard InChI InChI=1S/C16H21N3O4S2/c1-10(23-12-8-6-11(7-9-12)16(2,3)4)13(20)17-14-18-19-15(24-14)25(5,21)22/h6-10H,1-5H3,(H,17,18,20)
Standard InChIKey VHKHVEZXWBAGBT-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=NN=C(S1)S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C
Canonical SMILES CC(C(=O)NC1=NN=C(S1)S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C
PubChem Compound 16414360
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator